molecular formula C6H12ClN5O2 B12350255 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1855907-45-7

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12350255
CAS No.: 1855907-45-7
M. Wt: 221.64 g/mol
InChI Key: PUAZDRYTXIBLFD-UHFFFAOYSA-N
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Description

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and carboxylic acid functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with pyrazole carboxylic acid precursors. One common method includes the condensation of 4-amino-1H-pyrazole-5-carboxylic acid with 2-hydrazinoethanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-5-carboxylic acid: Lacks the hydrazinoethyl group but shares the pyrazole and carboxylic acid functionalities.

    1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but without the amino group at the 4-position.

Uniqueness

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and hydrazinoethyl groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Overview of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

This compound is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties.

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. Some studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Key Findings:

  • In vitro studies : Showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.
  • Mechanism of action : Involves the inhibition of specific kinases that are crucial for tumor growth.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens.

Research Highlights:

  • Bacterial inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal activity : Some derivatives have shown antifungal properties, making them potential candidates for treating fungal infections.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) indicated a dose-dependent reduction in cell viability. The compound was found to activate caspase pathways, leading to increased apoptosis rates.

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyrazole derivatives including this compound were screened for antimicrobial activity. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table

Biological ActivityObserved EffectReference
Anticancer (MCF-7 cells)Dose-dependent cytotoxicity[Study 1]
Antimicrobial (S. aureus)Significant inhibition[Study 2]
AntifungalModerate activity against Candida[Study 3]

Properties

CAS No.

1855907-45-7

Molecular Formula

C6H12ClN5O2

Molecular Weight

221.64 g/mol

IUPAC Name

4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H

InChI Key

PUAZDRYTXIBLFD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CCNN.Cl

Origin of Product

United States

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